2-Methylpropylaluminum(2+);dichloride

货号:

B8387283

分子量:

155.00 g/mol

InChI 键:

NMVXHZSPDTXJSJ-UHFFFAOYSA-L

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

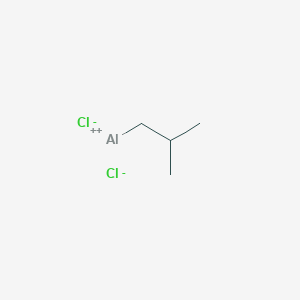

2-Methylpropylaluminum(2+);dichloride is an organoaluminum compound characterized by a methylpropyl ligand and a dichloride group. Organoaluminum compounds are widely used as catalysts in polymerization, alkylation, and other industrial processes due to their Lewis acidity and reactivity .

属性

分子式 |

C4H9AlCl2 |

|---|---|

分子量 |

155.00 g/mol |

IUPAC 名称 |

2-methylpropylaluminum(2+);dichloride |

InChI |

InChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2 |

InChI 键 |

NMVXHZSPDTXJSJ-UHFFFAOYSA-L |

规范 SMILES |

CC(C)C[Al+2].[Cl-].[Cl-] |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Metal Center : Aluminum-based dichlorides (e.g., this compound) exhibit stronger Lewis acidity compared to rare-earth (Er, La) or transition metal (Zr) analogs, making them more reactive in alkylation reactions .

- Applications : Aluminum dichlorides are preferred in Ziegler-Natta polymerization, while zirconium and rare-earth analogs dominate in stereospecific polymer synthesis .

Reactivity and Stability

- Hydrolysis Sensitivity : Aluminum dichlorides react violently with water, unlike zirconium trichlorides, which exhibit moderated hydrolysis due to stronger metal-chloride bonds .

- Thermal Stability : Rare-earth dichlorides (e.g., Er, La) decompose at higher temperatures (>300°C) compared to aluminum analogs (<200°C) .

- Compatibility : Aluminum dichlorides are incompatible with oxidizing agents (e.g., perchlorates, nitric acid), similar to dimethylamine’s incompatibility with halogens and acids .

Toxicity and Handling

- Toxicity: Nickel dichloride (NiCl₂) and other transition metal dichlorides are classified as carcinogenic (e.g., Nickel chloride: CAS 7718-54-9 ), whereas aluminum dichlorides primarily pose acute toxicity risks (e.g., respiratory irritation) .

- Storage : Aluminum dichlorides require inert atmospheres (e.g., argon) to prevent oxidation, akin to dimethylamine’s storage protocols to avoid reactive hazards .

Research Findings and Limitations

- Synthetic Challenges : Suzuki coupling reactions for dichloride derivatives (e.g., compounds 9a–d) yield ≤60% efficiency, suggesting similar limitations for this compound synthesis .

- Analytical Gaps: Toxicological data for many organoaluminum dichlorides remain sparse, as noted for (2S)-2,5-Diaminopentanamide dihydrochloride .

- Industrial Relevance : Aluminum dichlorides are critical in producing polyolefins, but zirconium analogs dominate in high-precision catalytic systems due to superior stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。